molecular formula C21H20N6OS B2549394 N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide CAS No. 932537-41-2

N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide

Cat. No.: B2549394
CAS No.: 932537-41-2
M. Wt: 404.49
InChI Key: ZNEVQZHBAYUHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[3-[1-(2,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6OS/c1-12-9-10-17(14(3)11-12)27-15(4)18(24-26-27)19-22-21(29-25-19)23-20(28)16-8-6-5-7-13(16)2/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEVQZHBAYUHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC=CC=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • Thiadiazole ring : Known for its diverse biological activities.
  • Triazole moiety : Often associated with antifungal and antibacterial properties.
  • Methylbenzamide group : Contributes to the lipophilicity and overall pharmacokinetic profile.

The biological activity of this compound is primarily attributed to:

  • Inhibition of specific enzymes : The triazole and thiadiazole rings are known to interact with enzymes involved in metabolic pathways.
  • Antimicrobial properties : The compound has shown promise in inhibiting the growth of various bacterial strains and fungi.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)References
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans8 µg/mL

Cytotoxicity Studies

In vitro cytotoxicity studies evaluated the safety profile of the compound on human cell lines. The results indicated:

Cell LineIC50 (µM)Observations
MRC-5 (lung fibroblast)>128No acute toxicity observed
HeLa (cervical cancer)20Moderate cytotoxicity

These findings suggest that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile in non-cancerous cells.

Study 1: Antitubercular Activity

A recent study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results showed promising activity with an IC50 value of 5.0 µM. Molecular docking studies indicated strong binding affinity to key enzymes involved in mycobacterial metabolism, suggesting a potential mechanism for its antitubercular action.

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties against various strains of Candida. The compound demonstrated significant activity with an MIC value comparable to standard antifungal agents. This highlights its potential as a therapeutic agent for fungal infections.

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